Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate typically involves the esterification of 4-(3-ethoxy-3-oxopropanoyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(3-ethoxy-3-oxopropanoyl)benzoic acid.
Reduction: 4-(3-ethoxy-3-hydroxypropanoyl)benzoate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
- Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate
- Methyl 4-(3-ethoxy-3-oxopropanoyl)phenylacetate
Uniqueness
Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate is unique due to its specific ester and ketone functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group also provides unique steric and electronic properties compared to similar compounds .
Properties
IUPAC Name |
methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-18-12(15)8-11(14)9-4-6-10(7-5-9)13(16)17-2/h4-7H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDCYWYWNSTMDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944631 |
Source
|
Record name | Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22027-52-7 |
Source
|
Record name | Methyl 4-(3-ethoxy-3-oxopropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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